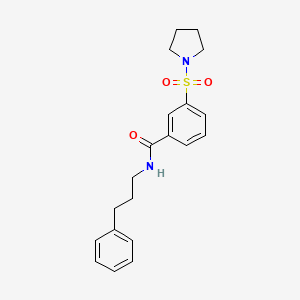
N-(3-phenylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives often involves the coupling of an appropriate benzoyl chloride with an amine in the presence of a base. For compounds like N-(3-phenylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide, this might entail the reaction of a phenylpropylamine with a pyrrolidinylsulfonyl benzoyl chloride. Techniques such as nucleophilic acyl substitution could be relevant for creating the amide bond (Zhou et al., 2008).
Molecular Structure Analysis
X-ray crystallography and spectroscopy (NMR, IR) are common techniques for determining the molecular structure of benzamides. These methods can provide detailed information about the arrangement of atoms, molecular conformation, and intramolecular interactions. For benzamide derivatives, structural analyses often focus on the orientation of substituents and their electronic effects on the benzamide core (Saeed et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including nucleophilic substitution, amidation, and hydrolysis. The chemical properties of these compounds are influenced by the nature of their substituents, which can affect reactivity and stability. The presence of a pyrrolidinylsulfonyl group, for example, might confer specific reactivity patterns, such as enhanced nucleophilicity or electrophilicity (Fu et al., 2019).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, can be predicted based on its molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including its pharmacokinetic profile and formulation considerations. Computational methods and empirical measurements are used to assess these characteristics.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards acids/bases, and participation in specific chemical reactions, are essential for understanding the behavior of benzamide derivatives in various environments. These properties are influenced by the electronic structure of the molecule, which can be analyzed through theoretical chemistry methods and experimental observations (Yang et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-phenylpropyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-13-7-10-17-8-2-1-3-9-17)18-11-6-12-19(16-18)26(24,25)22-14-4-5-15-22/h1-3,6,8-9,11-12,16H,4-5,7,10,13-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACFZBIQUQZJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5639614.png)
![3-methyl-5-(1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B5639622.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5639625.png)
![2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B5639640.png)
![4-[5-(2,5-dichlorophenyl)-2-furyl]-3-buten-2-one](/img/structure/B5639642.png)
![4-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5639643.png)


![1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5639663.png)


![N-{2-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}pyridine-2-carboxamide](/img/structure/B5639683.png)

![3-(5-{[(cyclopropylmethyl)thio]methyl}-1,2,4-oxadiazol-3-yl)-6-methylpyridazine](/img/structure/B5639699.png)